3-Acetopropanol-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,4,5,5-tetradeuterio-5-hydroxypentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3/i2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPTIGHEWEXRW-BYUTVXSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Acetopropanol-d4: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical properties of 3-Acetopropanol-d4. This deuterated analog of 3-Acetopropanol serves as a valuable tool in various research applications, including metabolic studies and as an internal standard in analytical methods.

Core Chemical Properties

This compound, also known as 1-Hydroxy-4-pentanone-d4 or γ-Acetopropyl-d4 Alcohol, is a stable isotope-labeled compound. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 1215544-11-8 |

| Molecular Formula | C₅H₆D₄O₂ |

| Molecular Weight | 106.16 g/mol |

| Appearance | Brown Oil |

| Storage Temperature | 2-8°C |

| Shipping Temperature | Ambient |

Physicochemical Data

Table of Physical Properties (for non-deuterated 3-Acetopropanol)

| Property | Value |

| Density | 1.007 g/mL at 25 °C[1][2] |

| Boiling Point | 144-145 °C at 100 mmHg[1] |

| Melting Point | 2.5 °C (estimate)[2] |

| Refractive Index | n20/D 1.437[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely published. Researchers utilizing this compound would need to perform their own spectral analyses for detailed structural confirmation and purity assessment. Below are the expected characteristic spectral features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be simplified compared to its non-deuterated analog due to the presence of deuterium atoms at the C4 and C5 positions. The remaining protons on the acetyl group (CH₃) and the methylene group adjacent to the carbonyl (CH₂) would be observable.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the five carbon atoms. The signals for the deuterated carbons (C4 and C5) would be significantly attenuated and may show coupling to deuterium.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the C4 and C5 positions.

-

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band characteristic of a carbonyl (C=O) stretch, typically in the region of 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the alcohol group would also be expected around 3200-3600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the deuterated compound (106.16 g/mol ).

Experimental Protocols

Synthesis of 3-Acetopropanol

A general procedure is as follows:

-

A furan derivative is used as the starting material.

-

The reaction is carried out in the presence of a composite catalyst, typically comprising a supported ruthenium-based catalyst and an acid catalyst.

-

The reaction is conducted in a water solvent under hydrogen pressure (0.1-5 MPa) and at a temperature range of 40-200 °C.

-

The reaction time is typically not less than 1 hour.

-

The resulting 3-acetyl propanol is then purified from the reaction mixture.

To synthesize the deuterated analog, one would need to employ deuterated starting materials or perform deuterium exchange reactions at the appropriate steps of the synthesis.

Analytical Methods

The analysis of 3-Acetopropanol can be performed using standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For the analysis of this compound, these methods would be coupled with a mass spectrometer (MS) to differentiate the deuterated compound from its non-deuterated counterpart based on their mass-to-charge ratio.

Biological Activity and Signaling Pathways

3-Acetopropanol is known to be a substrate for alcohol dehydrogenase. This enzyme is a key component of the alcohol metabolism pathway in many organisms. The pathway involves the oxidation of alcohols to aldehydes or ketones.

Below is a simplified representation of the metabolic pathway involving alcohol dehydrogenase.

Caption: General metabolic pathway of this compound via Alcohol Dehydrogenase.

Safety and Handling

For this compound, specific toxicological and ecological data are not extensively documented. However, based on the safety information for similar chemical structures, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or under a fume hood.

For the non-deuterated analog, 3-Acetyl-1-propanol, it is described as moderately toxic by ingestion and inhalation. When heated to decomposition, it may emit acrid smoke.

This technical guide provides a summary of the available information on this compound. Researchers are advised to consult original research articles and safety data sheets for the most detailed and up-to-date information.

References

Synthesis Pathway of 3-Acetopropanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Acetopropanol-d4, also known as 5-hydroxy-2-pentanone-1,1,1,3-d4. Given the absence of a direct established synthesis in the current literature, this guide outlines a robust, four-step sequence commencing with the readily available starting material, 5-hydroxy-2-pentanone. The described methodology leverages well-established reactions, including hydroxyl group protection, base-catalyzed deuterium exchange, and subsequent deprotection, to afford the target deuterated compound. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary details to reproduce this synthesis in a laboratory setting.

I. Proposed Synthesis Pathway

The proposed synthesis of this compound is a four-step process that begins with the commercially available 5-hydroxy-2-pentanone. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The key deuteration step is then carried out via a base-catalyzed hydrogen-deuterium (H/D) exchange at the acidic α-positions of the ketone. Finally, the TBDMS protecting group is removed to yield the desired this compound.

Technical Guide: 3-Acetopropanol-d4 (CAS 1215544-11-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetopropanol-d4, with the CAS number 1215544-11-8, is the deuterated isotopologue of 4-Hydroxy-2-butanone (also known as 3-Acetopropanol). This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based bioanalysis. The incorporation of four deuterium atoms provides a distinct mass shift, enabling sensitive and specific tracking of the molecule and its metabolites without altering its fundamental chemical properties. Its non-deuterated counterpart is a versatile intermediate in organic synthesis and a known substrate for alcohol dehydrogenase, making the deuterated form particularly useful for studying the kinetics and mechanisms of this enzyme.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, 4-Hydroxy-2-butanone.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1215544-11-8 | - |

| Molecular Formula | C₅H₆D₄O₂ | [1] |

| Molecular Weight | 106.16 g/mol | [1][2] |

| Appearance | Brown Oil | [1][2] |

| Synonyms | 1-Hydroxy-4-pentanone-d4; 3-Acetyl-1-propanol-d4; γ-Acetopropyl-d4 Alcohol | |

| Storage | 2-8°C Refrigerator | |

| Solubility | Chloroform, Dichloromethane, Methanol |

Table 2: Properties of 4-Hydroxy-2-butanone (Non-deuterated analog)

| Property | Value | Source |

| CAS Number | 590-90-9 | |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.023 g/mL at 25 °C | |

| Boiling Point | 73-76 °C at 12 mmHg | |

| Flash Point | 55.5 °C | |

| Refractive Index | n20/D 1.430 | |

| Water Solubility | Miscible |

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

(CD₃)₂CO + HCHO → HOCD₂CD₂COCH₃

Materials:

-

Acetone-d6 (99.5 atom % D)

-

Paraformaldehyde

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Depolymerization of Paraformaldehyde: In a fume hood, gently heat paraformaldehyde to generate gaseous formaldehyde. Pass the formaldehyde gas into chilled acetone-d6 containing a catalytic amount of powdered NaOH. Maintain the reaction temperature below 10°C using an ice bath.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the product and consumption of acetone-d6.

-

Workup: Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude brown oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Enzymatic Reduction of 4-Hydroxy-2-butanone to (R)-1,3-Butanediol

This protocol describes the asymmetric reduction of 4-Hydroxy-2-butanone using a microbial catalyst, which is a common application for this substrate. The use of this compound in such an experiment would allow for detailed mechanistic and kinetic studies using mass spectrometry.

Materials:

-

4-Hydroxy-2-butanone

-

Candida krusei ZJB-09162 cells (or a commercially available alcohol dehydrogenase)

-

Glucose

-

Phosphate buffer (pH 8.5)

-

Ethyl acetate

Procedure:

-

Biocatalyst Preparation: Cultivate Candida krusei ZJB-09162 according to standard microbiological techniques to obtain a sufficient cell mass.

-

Reaction Setup: In a temperature-controlled reactor at 35°C, prepare a reaction mixture containing phosphate buffer (pH 8.5), glucose, and the microbial cells.

-

Substrate Addition: Add 4-Hydroxy-2-butanone to the reaction mixture to a final concentration of 20 g/L. The molar ratio of glucose to 4-Hydroxy-2-butanone should be 2:1 to ensure cofactor regeneration.

-

Bioreduction: Maintain the reaction at 35°C with agitation. Monitor the conversion of 4-Hydroxy-2-butanone to (R)-1,3-butanediol using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: After completion of the reaction (typically >95% conversion), centrifuge the mixture to remove the cells.

-

Extraction: Extract the supernatant with ethyl acetate.

-

Purification: Dry the organic extract and remove the solvent to obtain (R)-1,3-butanediol. The enantiomeric excess can be determined by chiral GC or HPLC.

Visualizations

Proposed Synthetic Pathway of this compound

Caption: Proposed synthesis of this compound via aldol condensation.

Biochemical Conversion by Alcohol Dehydrogenase

Caption: Enzymatic reduction of this compound to 1,3-Butanediol-d4.

Applications in Research and Drug Development

-

Metabolic Tracer: this compound is an ideal tracer for in vitro and in vivo metabolic studies. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts, enabling precise tracking of its metabolic fate.

-

Pharmacokinetic Studies: The use of deuterated compounds can help in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The kinetic isotope effect, resulting from the stronger C-D bond compared to the C-H bond, can sometimes lead to a slower rate of metabolism, which can be advantageous in drug design.

-

Enzyme Mechanism and Kinetic Isotope Effect Studies: As a substrate for alcohol dehydrogenase, this compound can be used to investigate the mechanism of this enzyme class. By comparing the reaction rates of the deuterated and non-deuterated substrates, the kinetic isotope effect (KIE) can be determined, providing insights into the rate-determining step of the enzymatic reaction.

-

Internal Standard for Bioanalysis: In quantitative mass spectrometry-based assays, a stable isotope-labeled version of the analyte is the gold standard for an internal standard. This compound can serve as an excellent internal standard for the quantification of 4-Hydroxy-2-butanone in biological matrices, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

Conclusion

This compound is a powerful research tool for scientists in academia and the pharmaceutical industry. Its utility as a metabolic tracer, a probe for enzyme mechanisms, and an internal standard for quantitative analysis makes it an invaluable compound in the development of new therapeutics and the fundamental understanding of biochemical pathways. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

molecular weight of 3-Acetopropanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Acetopropanol-d4, a deuterated analog of 3-Acetopropanol. This document summarizes its key physicochemical properties and presents a representative experimental protocol for its application as an internal standard in quantitative bioanalysis, a common use for such isotopically labeled compounds in drug development.

Core Physicochemical Data

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Citations |

| Molecular Formula | C5H6D4O2 | [1][2][3] |

| Molecular Weight | 106.16 g/mol | [1][2] |

| Accurate Mass | 106.0932 | |

| CAS Number | 1215544-11-8 | |

| Synonyms | 1-Hydroxy-4-pentanone-d4, 3-Acetyl-1-propanol-d4, γ-Acetopropyl-d4 Alcohol | |

| Physical Form | Brown Oil | |

| Solubility | Chloroform, Dichloromethane, Methanol | |

| Unlabeled CAS No. | 1071-73-4 |

Representative Experimental Protocol: Quantification of 3-Acetopropanol in Human Plasma using LC-MS/MS

This section outlines a conceptual experimental protocol detailing the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the parent compound, 3-Acetopropanol, in a biological matrix like human plasma. This method is fundamental in pharmacokinetic and drug metabolism studies.

Objective: To develop and validate a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Acetopropanol in human plasma.

Materials:

-

3-Acetopropanol (analyte)

-

This compound (internal standard)

-

Control human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well collection plates

-

Analytical balance

-

Calibrated pipettes

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of 3-Acetopropanol and this compound in methanol at a concentration of 1 mg/mL.

-

From the primary stocks, prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution in 50:50 (v/v) methanol:water.

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 1 µg/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of human plasma samples (calibrators, quality controls, and unknown study samples) into a 96-well plate.

-

Add 10 µL of the internal standard working solution to each well, except for the blank matrix samples.

-

To precipitate plasma proteins, add 200 µL of cold acetonitrile to each well.

-

Vortex the plate for 5 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

3-Acetopropanol: Q1/Q3 (e.g., m/z 103.1 -> 59.1)

-

This compound: Q1/Q3 (e.g., m/z 107.1 -> 63.1)

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of 3-Acetopropanol in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the quantitative bioanalytical method described above.

References

3-Acetopropanol-d4: A Technical Guide to its Application as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Acetopropanol-d4, a deuterated analog of 3-Acetopropanol (also known as 4-hydroxy-2-butanone). Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in complex biological matrices. The incorporation of four deuterium atoms provides a mass shift that allows for its differentiation from the endogenous, non-labeled analyte, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.

Core Applications and Principles

This compound serves as an ideal internal standard in analytical methodologies, primarily in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the stable isotope-labeled standard (this compound) is added to a sample at the earliest stage of preparation.

The deuterated standard co-elutes with the non-deuterated analyte of interest during chromatographic separation. Due to their similar physicochemical properties, both compounds experience comparable effects from sample matrix interferences, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer source.[1] By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio remains constant even if the absolute signal intensities fluctuate.[1]

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative bioanalysis.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 1-Hydroxy-4-pentanone-d4; 3-Acetyl-1-propanol-d4; γ-Acetopropyl-d4 Alcohol | [2] |

| CAS Number | 1215544-11-8 | |

| Molecular Formula | C5H6D4O2 | |

| Molecular Weight | 106.16 g/mol | |

| Appearance | Brown Oil | |

| Storage | 2-8°C Refrigerator |

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

The following provides a detailed methodology for a typical quantitative analysis of 3-Acetopropanol (4-hydroxy-2-butanone) in a biological matrix (e.g., plasma or urine) using this compound as an internal standard via LC-MS/MS.

1. Materials and Reagents:

-

3-Acetopropanol (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

2. Standard Solution Preparation:

-

Prepare stock solutions of both 3-Acetopropanol and this compound in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the 3-Acetopropanol stock solution with a 50:50 methanol:water mixture to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation:

-

To 100 µL of each calibration standard, quality control sample, and unknown biological sample, add 10 µL of the 100 ng/mL internal standard working solution.

-

Vortex mix for 10 seconds.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Solid Phase Extraction (SPE): Alternatively, for cleaner samples, perform SPE. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with an appropriate solvent to remove interferences, and elute the analyte and internal standard with a suitable elution solvent. Evaporate the eluate and reconstitute as described above.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The exact gradient will need to be optimized for baseline separation of the analyte from any matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Acetopropanol: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]+, which will be +4 Da compared to the analyte) and a corresponding product ion.

-

-

Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Caption: Multiple Reaction Monitoring (MRM) signaling pathway for analyte and internal standard.

References

- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity of 3-Acetopropanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 3-Acetopropanol-d4, a deuterated analog of 3-Acetopropanol. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide covers the synthesis, quantitative analysis of isotopic purity, and potential applications, with a focus on detailed experimental protocols and data presentation.

Introduction

3-Acetopropanol (also known as 4-hydroxy-2-pentanone) is a gamma-hydroxy ketone. Its deuterated form, this compound, in which four hydrogen atoms have been replaced by deuterium, is a valuable tool in various scientific disciplines. It is particularly useful as an internal standard in quantitative mass spectrometry-based assays for its non-labeled counterpart. The presence of deuterium atoms provides a mass shift that allows for its clear differentiation from the endogenous analyte in complex biological matrices, ensuring accurate and precise quantification. One of the key applications of 3-Acetopropanol and its deuterated analog is in the study of metabolic pathways, particularly those involving alcohol dehydrogenases, for which 3-acetopropanol is a known substrate.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be inferred from established methods for the deuteration of ketones and the synthesis of gamma-hydroxy ketones. A potential synthetic pathway involves the deuteration of a suitable precursor followed by the formation of the gamma-hydroxy ketone moiety.

A possible approach could start with the deuteration of a commercially available precursor like succinic anhydride. The deuterated intermediate can then be reacted with an appropriate organometallic reagent to introduce the acetyl group, followed by selective reduction to yield this compound.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically characterized by two main parameters: Isotopic Purity and Isotopic Enrichment .

-

Isotopic Purity: Refers to the percentage of the deuterated compound that is free from its non-deuterated counterpart.

-

Isotopic Enrichment: Refers to the percentage of the labeled molecules that contain the specified number of deuterium atoms.

While a specific Certificate of Analysis for this compound is not publicly available, the following tables summarize the typical specifications for commercially available d4-labeled internal standards. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for precise data.

Table 1: Typical Isotopic Purity and Enrichment Specifications for this compound

| Parameter | Typical Specification | Significance for Researchers |

| Chemical Purity | >98% | Ensures that any observed biological or analytical effects are due to the deuterated compound and not chemical impurities. |

| Isotopic Purity | >99% | A high isotopic purity minimizes interference from the unlabeled form in quantitative assays, leading to more accurate results. |

| Isotopic Enrichment (d4) | ≥98% atom % D | High isotopic enrichment is crucial for the sensitivity of mass spectrometry-based quantification and reduces the complexity of data analysis. |

Table 2: Representative Isotopic Distribution for a d4-Labeled Compound

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.5 |

| Mono-deuterated | d1 | < 1.0 |

| Di-deuterated | d2 | < 2.0 |

| Tri-deuterated | d3 | < 5.0 |

| Tetra-deuterated | d4 | > 92.0 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the positions of deuterium incorporation and quantifying the isotopic purity.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent that does not have interfering signals (e.g., DMSO-d6).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

-

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard.

-

Calculate the molar ratio of the residual non-deuterated 3-Acetopropanol to the internal standard.

-

From this ratio, determine the percentage of the non-deuterated species and thus the isotopic purity.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of a labeled compound.

Protocol for LC-HRMS:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a suitable solvent such as acetonitrile/water.

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 50 to 200.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the protonated molecules of the different isotopic species (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species to determine the isotopic enrichment.

-

Application in Metabolic Studies: Alcohol Dehydrogenase Pathway

As a substrate for alcohol dehydrogenase (ADH), 3-Acetopropanol is metabolized in a pathway analogous to that of ethanol.[1][2][3][4][5] In this pathway, the alcohol group is oxidized to a ketone. This compound can be used as an internal standard to quantify the metabolism of its non-deuterated counterpart in biological systems.

Caption: Metabolic conversion of 3-Acetopropanol catalyzed by ADH.

Experimental Workflow: Quantification of 3-Acetopropanol in a Biological Matrix

The following workflow describes the use of this compound as an internal standard for the quantification of 3-Acetopropanol in a biological sample (e.g., plasma) using LC-MS/MS.

Caption: Quantitative analysis workflow using an internal standard.

Logical Relationship for Quantification

The quantification of the analyte is based on the ratio of its peak area to that of the internal standard. This relationship is established through a calibration curve.

Caption: Relationship between peak area ratio and concentration.

Conclusion

This compound is a crucial tool for researchers in drug development and metabolic studies. A thorough understanding of its isotopic purity is essential for generating accurate and reproducible quantitative data. This guide has provided an in-depth overview of the key aspects of this compound, from its synthesis and analysis to its application in a biological context. By following the detailed experimental protocols and understanding the principles of isotopic analysis, researchers can confidently employ this deuterated standard in their studies.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Applications of 3-Acetopropanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Acetopropanol-d4. It also outlines general experimental protocols for the determination of key physical characteristics and illustrates a common research application for deuterated compounds in drug metabolism and pharmacokinetic studies.

Core Physical Properties

| Property | This compound | 3-Acetopropanol (non-deuterated) |

| CAS Number | 1215544-11-8 | 1071-73-4 |

| Molecular Formula | C5H6D4O2 | C5H10O2 |

| Molecular Weight | 106.16 g/mol | 102.13 g/mol |

| Appearance | Brown Oil | Clear colorless liquid |

| Density | No data available | 1.007 g/mL at 25 °C |

| Boiling Point | No data available | 144-145 °C at 100 mmHg |

| Melting Point | No data available | No data available |

| Solubility | Chloroform, Dichloromethane, Methanol | No data available |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound have not been specifically published. However, standard methodologies for liquids can be applied.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

1. Pycnometer Method:

-

Objective: To determine the mass of a precise volume of the liquid.

-

Procedure:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Thermostat the filled pycnometer to a specific temperature (e.g., 25 °C).

-

Remove any excess liquid from the capillary opening.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

2. Digital Density Meter Method:

-

Objective: To measure the density based on the oscillation frequency of a U-tube filled with the sample.

-

Procedure:

-

Calibrate the instrument with a standard of known density (e.g., dry air and distilled water).

-

Inject the this compound sample into the oscillating U-tube.

-

Allow the temperature to stabilize.

-

The instrument will measure the oscillation frequency and automatically calculate and display the density.

-

Determination of Boiling Point

The boiling point of liquid this compound can be determined using the capillary method.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Procedure:

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly in a heating bath (e.g., oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

-

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds like this compound are valuable tools in drug discovery and development, particularly in DMPK studies. The primary advantage of using a deuterated compound is the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism at the site of deuteration. This property allows researchers to investigate metabolic pathways and improve the pharmacokinetic profiles of drugs.

Below is a diagram illustrating a general workflow for the use of a deuterated compound in a DMPK study.

References

Solubility Profile of 3-Acetopropanol-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 3-Acetopropanol-d4, a deuterated isotopologue of 3-acetoxy-1-propanol. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse research and development settings, including its use as an internal standard, in metabolic studies, and for the synthesis of complex deuterated molecules. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative solubility information has been reported. The non-deuterated analogue, 3-acetoxy-1-propanol, shares similar physicochemical properties, and its solubility behavior can serve as a useful proxy for initial solvent selection.

| Compound | Solvent | Solubility | Temperature (°C) | Remarks |

| This compound | Chloroform | Soluble | Not Specified | Qualitative data.[1] |

| Dichloromethane | Soluble | Not Specified | Qualitative data.[1] | |

| Methanol | Soluble | Not Specified | Qualitative data.[1] | |

| 3-Acetoxy-1-propanol | Various Organic Solvents | Data not available | Not Specified | Due to its polar hydroxyl and ester functional groups, it is expected to be soluble in polar organic solvents. |

Note on Deuteration Effect: While the solubility of deuterated and non-deuterated compounds is generally similar, minor differences can arise due to the stronger C-D bond compared to the C-H bond, which can slightly affect intermolecular interactions. However, for most practical purposes in solvent selection, the solubility of the non-deuterated analog is a reliable indicator.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data in specific solvent systems, the following experimental protocol, based on the widely used shake-flask method, is recommended. This method is a reliable approach to determine the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Vials for sample preparation and analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solute, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to 3-Acetopropanol-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Acetopropanol-d4, a deuterated analog of 5-hydroxy-2-pentanone. It is intended to serve as a technical resource, detailing its chemical properties, structure, and primary applications in a scientific context.

Core Chemical Identity and Properties

This compound is a stable isotope-labeled version of 3-acetopropanol (also known as 5-hydroxy-2-pentanone).[1][2] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for its primary application as an internal standard in mass spectrometry-based analyses.

The table below summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 1-Hydroxy-4-pentanone-d4, 3-Acetyl-1-propanol-d4, γ-Acetopropyl-d4 Alcohol, 4,4,5,5-tetradeuterio-5-hydroxypentan-2-one | [1][2] |

| CAS Number | 1215544-11-8 | |

| Unlabeled CAS Number | 1071-73-4 | |

| Molecular Formula | C5H6D4O2 | |

| Molecular Weight | 106.16 g/mol | |

| Form | Brown Oil | |

| Solubility | Chloroform, Dichloromethane, Methanol |

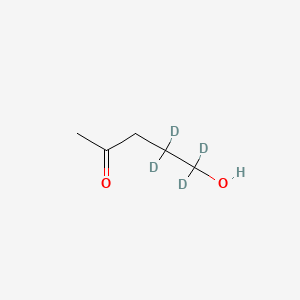

Structural Formula

The structural formula of this compound is characterized by a pentanone backbone with a hydroxyl group at the 5-position and deuterium atoms at the 4 and 5 positions.

Below is a 2D structural representation generated using the DOT language.

Applications and Experimental Use

3.1. Primary Application: Internal Standard

Due to its isotopic labeling, this compound is predominantly used as an internal standard in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labels give it a higher mass than its unlabeled counterpart, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and physical properties.

This co-elution and similar ionization efficiency enable accurate quantification of the unlabeled analyte (3-acetopropanol or related compounds) in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.

3.2. Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow for using this compound as an internal standard in a quantitative mass spectrometry assay.

Methodologies and Protocols

General Protocol for Use as an Internal Standard:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a high concentration. This is then used to create a working solution at the desired concentration for spiking samples.

-

Sample Spiking: A precise and known volume of the this compound working solution is added to each biological sample, calibrator, and quality control sample at the beginning of the sample preparation process.

-

Sample Extraction: The samples are subjected to an extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to remove interfering matrix components and isolate the analyte and the internal standard.

-

Instrumental Analysis: The extracted samples are injected into an LC-MS/MS or GC-MS system. The instrument is configured to monitor specific mass transitions for both the unlabeled analyte and the deuterated internal standard.

-

Data Processing: The peak areas for the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

-

Quantification: The concentration of the analyte in the unknown samples is determined by calculating their peak area ratios and interpolating the value from the calibration curve.

Biological Context and Signaling Pathways

As a synthetic, isotopically labeled compound, this compound is not involved in biological signaling pathways. Its utility is confined to its role as an analytical tool. The unlabeled compound, 5-hydroxy-2-pentanone, is a substrate for alcohol dehydrogenase, but it is not a known signaling molecule or a key metabolite in major metabolic pathways. Therefore, diagrams of signaling pathways are not applicable to this compound.

References

A Technical Guide to 3-Acetopropanol-d4 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Building Block

This technical guide provides a comprehensive overview of 3-Acetopropanol-d4, a deuterated analog of 3-acetopropanol, for researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, commercial supplier information, and a representative experimental protocol for its use as a substrate in enzymatic assays.

Introduction to this compound

This compound (CAS No: 1215544-11-8) is a stable isotope-labeled version of 3-acetopropanol, where four hydrogen atoms have been replaced with deuterium.[1][2] This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mass spectrometry-based studies. In drug discovery and development, deuterated compounds are frequently used as internal standards for quantitative bioanalysis, in metabolic studies to trace the fate of molecules, and to investigate kinetic isotope effects. The presence of deuterium atoms provides a distinct mass shift, allowing for its differentiation from its non-deuterated counterpart in complex biological matrices.

One of the key applications of this compound is as a substrate for alcohol dehydrogenase (ADH), an enzyme crucial in alcohol metabolism.[2][3] Its use in ADH assays can help in screening for enzyme inhibitors or in studying the enzyme's kinetic properties.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research and development purposes. While specific product details may vary between suppliers and batches, the following table summarizes publicly available information from prominent vendors. For lot-specific data, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.

| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage |

| LGC Standards (Toronto Research Chemicals) | TRC-A164022 | 1215544-11-8 | C₅H₆D₄O₂ | 106.16 | Brown Oil | 2-8°C Refrigerator |

| Pharmaffiliates | PA STI 001680 | 1215544-11-8 | C₅H₆D₄O₂ | 106.16 | Brown Oil | 2-8°C Refrigerator[2] |

| United States Biological | 001139 | 1215544-11-8 | C₅H₆D₄O₂ | 106.16 | Brown Oil | Room Temperature |

Quantitative Data

The following table presents typical quantitative data for this compound. Researchers must obtain the lot-specific Certificate of Analysis from their supplier for precise values.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Enrichment | ≥98 atom % D | ¹H-NMR, Mass Spectrometry |

| Deuterium Incorporation | Primarily d₄ | Mass Spectrometry |

Chemical Structure

The chemical structure of this compound is depicted below, showing the positions of the four deuterium atoms.

Caption: Chemical structure of this compound.

Experimental Protocol: Alcohol Dehydrogenase (ADH) Assay

This section provides a detailed methodology for a typical spectrophotometric assay to measure the activity of alcohol dehydrogenase using this compound as a substrate. The principle of this assay is to monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

Reagents and Materials

-

This compound

-

Alcohol Dehydrogenase (from yeast or equine liver)

-

NAD⁺ (β-Nicotinamide adenine dinucleotide)

-

Sodium pyrophosphate buffer (0.1 M, pH 8.8)

-

Glycine buffer (for enzyme dilution)

-

UV-Vis Spectrophotometer and cuvettes

-

Micropipettes and tips

Solution Preparation

-

Sodium Pyrophosphate Buffer (0.1 M, pH 8.8): Dissolve an appropriate amount of sodium pyrophosphate in deionized water and adjust the pH to 8.8 with HCl.

-

NAD⁺ Stock Solution (e.g., 20 mM): Dissolve NAD⁺ in the sodium pyrophosphate buffer. Prepare fresh daily and keep on ice.

-

This compound Substrate Solution: Prepare a stock solution of this compound in the sodium pyrophosphate buffer. The final concentration in the assay will need to be optimized but can typically range from 1 to 10 mM.

-

Enzyme Solution: Prepare a stock solution of alcohol dehydrogenase in a suitable buffer (e.g., glycine buffer). Dilute the enzyme to the desired working concentration just before use. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate.

Assay Procedure

-

Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C.

-

In a quartz cuvette, prepare the reaction mixture by adding the following in order:

-

Sodium pyrophosphate buffer

-

NAD⁺ solution

-

This compound substrate solution

-

-

Mix the contents of the cuvette by gentle inversion.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.

-

Initiate the reaction by adding the diluted alcohol dehydrogenase solution to the cuvette.

-

Quickly mix the contents again and immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

Data Analysis

-

Plot the absorbance at 340 nm against time.

-

Determine the initial linear rate of the reaction (ΔA₃₄₀/minute).

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min) * (Total reaction volume in mL) / (ε * l * Enzyme volume in mL)

Where:

-

ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the alcohol dehydrogenase assay described above.

Caption: Workflow for the alcohol dehydrogenase assay.

References

3-Acetopropanol-d4 as a Substrate for Alcohol Dehydrogenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol dehydrogenases (ADHs) are a class of ubiquitously expressed enzymes that play a crucial role in the metabolism of a wide array of primary and secondary alcohols, converting them to their corresponding aldehydes and ketones. This oxidative process is vital for the detoxification of xenobiotics, including ethanol, and for the biosynthesis of various metabolites. The catalytic activity of ADH relies on the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH. Given their central role in metabolism, ADHs are a significant area of study in toxicology, drug development, and metabolic research.

The use of isotopically labeled substrates, such as 3-Acetopropanol-d4 (4-hydroxy-2-butanone-d4), provides a powerful tool for investigating the kinetic mechanisms and metabolic pathways involving alcohol dehydrogenase. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the heavier isotope slows down the reaction rate. This phenomenon can be exploited to elucidate rate-determining steps in enzymatic reactions and to modulate the metabolic fate of drug candidates. This technical guide provides a comprehensive overview of this compound as a substrate for alcohol dehydrogenase, including its metabolic context, kinetic analysis, and detailed experimental protocols.

Metabolic Pathway of 3-Acetopropanol

3-Acetopropanol, also known as 4-hydroxy-2-butanone, is a hydroxyketone that can be metabolized by alcohol dehydrogenase. The enzyme catalyzes the oxidation of the hydroxyl group to a ketone, a reaction that is a key step in the catabolism of this and structurally related molecules.

Quantitative Data on Structurally Similar Substrates

| Substrate | Km (mM) | Vmax (µmol/min/g liver) |

| Ethanol | 0.6 | 13.5 |

| 1-Propanol | 0.4 | 12.0 |

| 1-Butanol | 0.2 | 11.8 |

| 1,3-Propanediol | 1.5 | 9.5 |

| 1,3-Butanediol | 1.8 | 9.2 |

| 1,4-Butanediol | 2.5 | 8.5 |

Data adapted from studies on rat liver alcohol dehydrogenase.

The kinetic parameters for 1,3-butanediol suggest that 3-acetopropanol would also serve as a substrate for ADH, likely with a similar Michaelis constant (Km) and maximum velocity (Vmax). The introduction of deuterium at a position involved in the rate-limiting step is expected to decrease the Vmax and potentially alter the Km, reflecting the kinetic isotope effect.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for deuterating alcohols and ketones. A common approach involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, the reduction of 1-hydroxy-2,4-pentanedione using a deuterium source like sodium borodeuteride (NaBD4) would yield 3-Acetopropanol deuterated at specific positions. Alternatively, methods involving H/D exchange reactions catalyzed by metals or acids/bases in the presence of D2O can be employed.[1][2][3][4][5]

General Protocol for Reductive Deuteration:

-

Dissolve the precursor ketone in a suitable aprotic solvent.

-

Add a deuterated reducing agent (e.g., NaBD4) in a stoichiometric amount.

-

Allow the reaction to proceed at a controlled temperature until completion, monitoring by techniques like TLC or GC-MS.

-

Quench the reaction with D2O.

-

Extract the product with an organic solvent.

-

Purify the deuterated alcohol using column chromatography or distillation.

The precise positions of deuterium incorporation should be confirmed by NMR and mass spectrometry.

Alcohol Dehydrogenase Activity Assay

The activity of alcohol dehydrogenase with 3-Acetopropanol and its deuterated analog can be determined spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Reagents:

-

Sodium pyrophosphate buffer (0.1 M, pH 8.8)

-

NAD+ solution (20 mM in buffer)

-

Alcohol Dehydrogenase (from yeast or liver, specific activity should be determined)

-

Substrate solutions: 3-Acetopropanol and this compound (various concentrations in buffer)

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in each well/cuvette containing:

-

150 µL Sodium pyrophosphate buffer

-

50 µL NAD+ solution

-

50 µL Substrate solution (at varying concentrations)

-

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the alcohol dehydrogenase solution.

-

Immediately start monitoring the absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Perform control experiments without the enzyme and without the substrate to account for any background absorbance changes.

-

Repeat the assay for a range of substrate concentrations to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Discussion of the Kinetic Isotope Effect

The primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For the ADH-catalyzed oxidation of alcohols, this involves the transfer of a hydride ion from the alcohol to NAD+. Deuteration of the carbon bearing the hydroxyl group is therefore expected to result in a significant primary KIE.

Studies with deuterated ethanol have shown a decrease in the reaction rate, with reported KIE values (kH/kD) ranging from 3 to 10, depending on the specific ADH isozyme and reaction conditions. For this compound, a similar effect is anticipated. The magnitude of the KIE will provide valuable information about the transition state of the reaction and the degree to which hydride transfer is rate-limiting. A large KIE would indicate that the C-H bond cleavage is a major contributor to the activation energy of the reaction.

Conclusion

This compound serves as a valuable probe for investigating the mechanism and kinetics of alcohol dehydrogenase. While direct kinetic data for this specific deuterated substrate is sparse, a comprehensive analysis can be conducted by leveraging data from structurally similar compounds and by applying established protocols for enzyme assays and isotopic labeling. The study of the kinetic isotope effect using this compound can provide deep insights into the catalytic mechanism of ADH, which is of significant interest to researchers in drug metabolism, toxicology, and enzymology. The detailed experimental protocols and conceptual framework provided in this guide offer a solid foundation for scientists and professionals to explore the intricate interactions between deuterated substrates and this important class of enzymes.

References

Stability and Storage of 3-Acetopropanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Acetopropanol-d4 (CAS No: 1215544-11-8). The information presented herein is intended to ensure the integrity and reliability of this deuterated compound in research and development applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from supplier recommendations, general principles of chemical stability for related functional groups, and guidelines for handling deuterated compounds.

Core Concepts: Chemical Profile and Inherent Stability

This compound, also known as 1-Hydroxy-4-pentanone-d4, is a deuterated analog of 3-acetopropanol. Its structure incorporates both a hydroxyl (-OH) and a ketone (C=O) functional group, which are the primary determinants of its chemical reactivity and potential degradation pathways. The presence of deuterium in place of hydrogen at specific positions can enhance metabolic stability due to the kinetic isotope effect, but the compound remains susceptible to degradation under certain environmental conditions.

Recommended Storage Conditions

There is conflicting information from various suppliers regarding the optimal storage temperature for this compound, with recommendations ranging from refrigeration (2-8°C) to room temperature.[1] To ensure maximum stability and longevity, a cautious approach is recommended. The following table summarizes the suggested storage conditions based on the compound's structural features and general best practices for chemical storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions such as oxidation and aldol condensation. While some deuterated ketones have shown stability at room temperature, refrigeration provides an additional layer of protection against thermal degradation. |

| Light | Protect from light (e.g., use amber vials) | Ketones can be susceptible to photodegradation, such as Norrish Type I cleavage, upon exposure to UV light.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | The hydroxyl group can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |

| Container | Tightly sealed glass vials | To prevent the ingress of moisture and atmospheric oxygen, and to avoid potential leaching or reaction with plastic containers. |

| Handling | Allow the container to warm to room temperature before opening | This prevents condensation of atmospheric moisture into the sample, which could promote hydrolysis or other water-mediated degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, its functional groups suggest susceptibility to the following degradation mechanisms:

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The ketone functionality is generally more resistant to oxidation.

-

Photodegradation: Ketones can undergo photochemical reactions, most notably α-cleavage (Norrish Type I reaction), upon absorption of UV light. This involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom, leading to the formation of radical species.

-

Aldol Reactions: In the presence of acidic or basic catalysts, ketones with α-hydrogens can undergo aldol addition or condensation reactions. While the deuteration is not at the α-position to the ketone in this compound, the potential for such reactions under certain conditions should be considered.

Experimental Protocols for Stability Testing

A comprehensive stability testing program is crucial for understanding the shelf-life and degradation profile of this compound under specific laboratory conditions. The following is a general protocol adapted from ICH guidelines for stability testing of drug substances, which can be tailored for this compound.[3][4][5]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids and bases for forced degradation (e.g., HCl, NaOH)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV/MS, NMR)

Experimental Workflow:

Forced Degradation Study Protocol:

The following table outlines a typical forced degradation study protocol.

| Stress Condition | Procedure |

| Acid Hydrolysis | Mix a solution of this compound with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. |

| Base Hydrolysis | Mix a solution of this compound with 0.1 M NaOH. Incubate at room temperature for a defined period. |

| Oxidation | Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature. |

| Thermal Degradation | Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C) in the dark. |

| Photostability | Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer allows for the identification of the molecular weights of any degradation products, aiding in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to monitor the structural integrity of the molecule and to ensure that there is no H/D exchange at the deuterated positions over time.

Conclusion

References

Methodological & Application

Application Note: Quantification of γ-Hydroxybutyrate (GHB) in Human Urine using 3-Acetopropanol-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of γ-hydroxybutyrate (GHB) in human urine. The method employs 3-Acetopropanol-d4 as a stable, isotopically labeled internal standard to ensure accuracy and precision. A simple and rapid sample preparation procedure involving protein precipitation is followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The validated method demonstrates excellent linearity, sensitivity, and recovery, making it suitable for forensic toxicology, clinical research, and drug development applications.

Introduction

Gamma-hydroxybutyrate (GHB) is a psychoactive drug and a naturally occurring neurotransmitter.[1][2] It is illicitly used for its euphoric and sedative effects and has been implicated in cases of drug-facilitated sexual assault.[1][2] Accurate and reliable quantification of GHB in biological matrices is crucial for both clinical and forensic investigations. Due to its endogenous presence, distinguishing between physiological and exogenous levels of GHB can be challenging.[3]

LC-MS/MS has emerged as the gold standard for GHB analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential to compensate for matrix effects and variations during sample preparation and analysis. While deuterated GHB analogs (e.g., GHB-d6) are commonly used, this application note explores the use of this compound as a suitable internal standard, owing to its structural similarity and expected co-elution with the analyte of interest.

Experimental

-

GHB sodium salt (Sigma-Aldrich)

-

This compound (Toronto Research Chemicals)

-

LC-MS grade methanol, acetonitrile, and water (MilliporeSigma)

-

Formic acid (Thermo Fisher Scientific)

-

Human urine (drug-free)

-

Thaw frozen urine samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

-

Add 10 µL of the internal standard working solution (1 µg/mL this compound in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Restek Force C18, 2.1 x 50 mm, 3 µm |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | GHB: Q1: 103.0 m/z, Q3: 85.0 m/z (Quantifier); Q1: 103.0 m/z, Q3: 57.0 m/z (Qualifier)This compound (IS): Q1: 109.1 m/z, Q3: 91.1 m/z (Quantifier) |

| Curtain Gas | 30 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Collision Gas | 9 psi |

| Declustering Potential | -60 V |

| Entrance Potential | -10 V |

| Collision Energy | GHB: -15 eV (Quantifier), -25 eV (Qualifier)This compound (IS): -18 eV |

| Collision Cell Exit Potential | -12 V |

Results and Discussion

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to established guidelines.

Linearity: The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL for GHB in human urine. The coefficient of determination (r²) was consistently >0.99.

Sensitivity: The LOD and LOQ were determined to be 0.05 µg/mL and 0.1 µg/mL, respectively, demonstrating sufficient sensitivity for the detection of endogenous and exogenous GHB levels.

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | 4.2 | 5.8 | 98.5 |

| Medium | 5.0 | 3.1 | 4.5 | 102.1 |

| High | 40.0 | 2.5 | 3.9 | 99.2 |

Recovery: The extraction recovery of GHB was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The average recovery was found to be within an acceptable range.

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) |

| Low | 0.3 | 88.9 |

| Medium | 5.0 | 91.2 |

| High | 40.0 | 93.5 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for GHB quantification.

Caption: Simplified metabolic pathway of GHB.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of GHB in human urine using this compound as an internal standard. The simple sample preparation, rapid chromatographic analysis, and high selectivity of the method make it well-suited for high-throughput screening in various research and forensic settings. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

- 1. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [restek.com]

- 2. waters.com [waters.com]

- 3. A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of γ-Hydroxyvaleric Acid (GHV) and Related Metabolites Using 3-Acetopropanol-d4

For Researchers, Scientists, and Drug Development Professionals